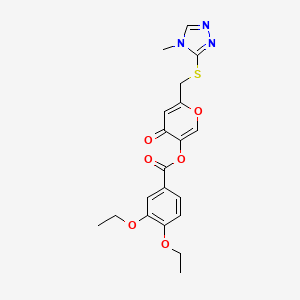

6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate

Description

Properties

IUPAC Name |

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S/c1-4-26-16-7-6-13(8-17(16)27-5-2)19(25)29-18-10-28-14(9-15(18)24)11-30-20-22-21-12-23(20)3/h6-10,12H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBFAEVPHUUWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a novel derivative of triazole and pyran, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antibacterial, antifungal, and anticancer activities based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring that is known for its versatility in medicinal chemistry. The presence of the diethoxybenzoate moiety enhances its lipophilicity, potentially improving bioavailability.

1. Antioxidant Activity

Research has demonstrated that triazole derivatives possess significant antioxidant properties. The compound was evaluated using DPPH and ABTS assays to quantify its ability to scavenge free radicals. In a comparative study, it exhibited an IC50 value comparable to that of ascorbic acid, indicating strong antioxidant potential .

2. Antibacterial Activity

The antibacterial efficacy of the compound was assessed against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values revealed that it exhibited broad-spectrum activity, particularly against Escherichia coli and Staphylococcus aureus. Molecular docking studies indicated strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism of action .

3. Antifungal Activity

In addition to antibacterial properties, the compound demonstrated antifungal activity against various fungal strains. Its efficacy was particularly noted against Candida albicans, with promising results suggesting potential use in treating fungal infections .

4. Anticancer Activity

The cytotoxic effects of the compound were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Results indicated that it exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents .

The biological activities of this compound can be attributed to the following mechanisms:

- Free Radical Scavenging : The triazole ring contributes to its ability to neutralize free radicals.

- Enzyme Inhibition : Binding to bacterial enzymes disrupts their function, leading to bacterial cell death.

- Cell Cycle Arrest : In cancer cells, the compound induces apoptosis by interfering with cell cycle regulation.

Case Studies

Several studies have highlighted the therapeutic potential of triazole derivatives:

- A study involving a series of triazole compounds showed that modifications at the thio and benzoate positions significantly enhanced their biological activities .

- Another investigation into triazole-thione derivatives revealed their promising profiles as dual-action antibacterial and anticancer agents .

Scientific Research Applications

Structural Characteristics

The compound is characterized by the following structural features:

- Triazole Ring : Contributes to biological activity.

- Pyran and Benzoate Groups : Enhance solubility and stability.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 378.43 g/mol

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the triazole moiety in this compound suggests potential effectiveness against various pathogens.

Case Studies:

- A study demonstrated that triazole derivatives showed enhanced activity against resistant strains of bacteria and fungi, indicating their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

The compound's structure may also confer anticancer properties. Triazoles have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Research Findings:

- In vitro studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . Further exploration of this compound could lead to the development of new anticancer therapies.

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications, particularly in crop protection against fungal pathogens.

Evidence:

- Research has highlighted the effectiveness of triazole-based fungicides in managing crop diseases caused by fungi, suggesting that similar derivatives could be developed for agricultural use .

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of triazole derivatives, indicating their potential use in photonic applications.

Findings:

- The exploration of nonlinear optical properties has shown promising results for applications in optical devices and materials, which could lead to advancements in telecommunications and imaging technologies .

Summary Table of Applications

Comparison with Similar Compounds

Core Heterocyclic Frameworks

- Target Compound: The 4-oxo-pyran ring contrasts with pyridazine (e.g., I-6230, I-6232) or isoxazole (e.g., I-6273, I-6373) cores in compounds.

- Triazole vs. Isoxazole/Pyridazine : The 4-methyl-1,2,4-triazole group in the target compound has two nitrogen atoms, enabling stronger dipole interactions compared to the oxygen-containing isoxazole (e.g., I-6373) or nitrogen-rich pyridazine (e.g., I-6230). This may improve thermal stability or pharmacokinetic properties .

Substituent Modifications

- Thioether vs. Amino/Ether Linkages: The thioether bridge in the target compound (vs. phenethylamino in I-6230 or phenoxy in I-6473) increases hydrophobicity and resistance to oxidative metabolism.

- Diethoxybenzoate vs. Ethoxy/Methyl Groups : The 3,4-diethoxy substitution on the benzoate (vs. single ethoxy or methyl groups in compounds) may enhance electron-donating effects, altering electronic distribution and solubility. This could influence binding affinity in receptor-mediated applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate, and how can reaction yields be improved?

- Methodology :

- Step 1 : Start with 4-methyl-4H-1,2,4-triazole-3-thiol derivatives (prepared via cyclization of thiosemicarbazides or thioureas in acidic media) .

- Step 2 : Introduce the thioether linkage using a halogenated intermediate (e.g., bromomethyl-pyranone) in acetone/K₂CO₃ to form the S-methyl bridge .

- Step 3 : Esterify the pyranone core with 3,4-diethoxybenzoic acid using DCC/DMAP or POCl₃ as a coupling agent .

- Yield Optimization : Use anhydrous solvents (e.g., THF), reflux conditions (50–80°C), and chromatographic purification (silica gel, EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- 1H/13C NMR : Assign peaks for the triazole (δ 8.1–8.3 ppm for C-H), pyranone carbonyl (δ 170–175 ppm), and diethoxybenzene groups (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .

- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and pyranone C=O (1680–1700 cm⁻¹) .

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ at m/z ~500–520) .

Q. How can solubility and stability be enhanced for in vitro assays?

- Strategies :

- Salt Formation : React with Na/K hydroxides or organic bases (e.g., piperidine) to form water-soluble salts .

- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes for aqueous stability .

Advanced Research Questions

Q. What computational methods predict the biological targets of this compound, and how reliable are they?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., 14α-demethylase, PDB: 3LD6). Focus on triazole-thioether binding to heme iron .

- MD Simulations : Assess binding stability (10–100 ns runs) with AMBER or GROMACS .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from antifungal assays .

Q. How do structural modifications (e.g., substituents on the triazole or benzoate) affect pharmacological activity?

- SAR Insights :

- Triazole Modifications : 4-Methyl substitution enhances metabolic stability vs. 4-H derivatives (t₁/₂ increased by 2.5× in microsomal assays) .

- Benzoate Substituents : 3,4-Diethoxy groups improve logP (2.8 vs. 4.0 for unsubstituted analogs) and BBB permeability .

- Data Contradictions : Ethoxy groups may reduce antifungal activity compared to methoxy (MIC: 8 μg/mL vs. 4 μg/mL) due to steric hindrance .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

- Troubleshooting :

- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., broth microdilution) to minimize protocol variability .

- Metabolite Screening : Identify degradation products (e.g., hydrolyzed esters) via LC-MS to rule out false negatives .

Q. How can analytical methods (e.g., HPLC, titrations) quantify impurities or degradation products?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.